molecular formula C48H40N2O3 B14962101 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14962101
M. Wt: 692.8 g/mol
InChI Key: ZGCINRURCWDKNS-UHFFFAOYSA-N
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Description

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinoline derivative, followed by the introduction of the isoindole moiety. Key steps include:

    Formation of the Quinoline Derivative: This step involves the reaction of 2,2,4-trimethyl-7-tritylquinoline with appropriate reagents to introduce the desired functional groups.

    Introduction of the Isoindole Moiety: This step involves the reaction of the quinoline derivative with phthalic anhydride under specific conditions to form the isoindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and quinoline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as quinoline N-oxides.

    Isoindole Derivatives: Compounds with similar isoindole structures, such as phthalimides.

Uniqueness

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of quinoline and isoindole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C48H40N2O3

Molecular Weight

692.8 g/mol

IUPAC Name

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C48H40N2O3/c1-33-32-47(2,3)50(46(53)43(30-34-18-8-4-9-19-34)49-44(51)40-26-16-17-27-41(40)45(49)52)42-31-38(28-29-39(33)42)48(35-20-10-5-11-21-35,36-22-12-6-13-23-36)37-24-14-7-15-25-37/h4-29,31-32,43H,30H2,1-3H3

InChI Key

ZGCINRURCWDKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C(CC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)(C)C

Origin of Product

United States

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